

Cavutilide: A Comparative Guide to its Antiarrhythmic Effects in Clinical Trials

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Compound of Interest

Compound Name: **Cavutilide**

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This guide provides a comprehensive comparison of **Cavutilide** (also known as Refralon or Niferidil), a novel Class III antiarrhythmic agent, with other established antiarrhythmic drugs. The information is based on available clinical trial data and preclinical studies, offering an objective overview of its efficacy, safety, and mechanism of action.

Comparative Efficacy of Cavutilide in Atrial Fibrillation (AF)

Cavutilide has demonstrated high efficacy in the pharmacological conversion of both paroxysmal and persistent atrial fibrillation to sinus rhythm (SR). The following tables summarize the quantitative data from clinical trials, comparing its performance with other antiarrhythmic agents.

Table 1: Efficacy of Intravenous **Cavutilide** in Conversion of Atrial Fibrillation (Cumulative Dose)

Cumulative Dose	Conversion to Sinus Rhythm (Patients with Heart Failure)	Conversion to Sinus Rhythm (Patients without Heart Failure)
5 µg/kg	37.9%[1][2]	36.9%[1][2]
10 µg/kg	58.6%[1][2]	58.0%[1]
20 µg/kg	74.0%[1][2]	77.0%[1]
30 µg/kg	92.8%[1][2]	90.1%[1]

Table 2: Comparative Efficacy of **Cavutilide** and Other Antiarrhythmic Drugs in Atrial Fibrillation

Drug	Efficacy in Paroxysmal AF	Efficacy in Persistent AF	Key Findings
Cavutilide	92% conversion rate[1][2]	89% conversion rate (median duration 70.5 days)[1][2]	High efficacy in both paroxysmal and long-standing persistent AF.[1][2]
Ibutilide	Not specified	48% sinus rhythm restoration for AF/AFL duration of 30 days[1]	Considered one of the most effective agents for persistent AF, but with lower efficacy than Cavutilide.[1]
Vernakalant	47-52% for AF duration \leq 7 days[1]	8% for AF duration 8-45 days[1]	Efficacy significantly decreases with longer AF duration.[1] Ineffective in atrial flutter.[1]
Dofetilide	Not specified	Not specified	A preclinical study showed that dofetilide caused more prolonged and multiple episodes of ventricular tachycardia and Torsade de Pointes (TdP) compared to Cavutilide under the same conditions.[3]
Amiodarone	Not specified	Not specified	While effective, amiodarone is associated with significant extracardiac multi-organ toxicity with long-term use.[4]

Safety Profile

The primary safety concern with Class III antiarrhythmic drugs is the potential for proarrhythmic effects, particularly Torsade de Pointes (TdP), due to QT interval prolongation.

Table 3: Safety Profile of **Cavutilide**

Adverse Event	Incidence	Notes
QT Prolongation > 500 ms	15.5% (with HF) - 19% (without HF)[1]	A moderate and expected effect of a Class III agent.[1]
Torsade de Pointes (TdP)	0.4% - 1.7%[1][5]	The risk is considered moderate.[1] One reported case was successfully treated with MgSO4.[1]
Symptomatic/Severe Bradycardia	Not observed[1]	Cavutilide does not significantly affect sinus node automaticity.[1]

Experimental Protocols

Clinical Trial Protocol for Intravenous Cavutilide Administration

This protocol was utilized in a retrospective cohort study to evaluate the efficacy and safety of **Cavutilide** for pharmacological cardioversion of AF.[2]

- Patient Population: Patients with paroxysmal and persistent atrial fibrillation, with and without heart failure.[2]
- Drug Administration: A 4-stage intravenous bolus administration protocol was followed:[2][6]
 - Bolus 1: 5 µg/kg
 - Bolus 2 (if SR not restored): 5 µg/kg (cumulative dose = 10 µg/kg) administered after 15 minutes.

- Bolus 3 (if SR not restored): 10 µg/kg (cumulative dose = 20 µg/kg) administered after 15 minutes.
- Bolus 4 (if SR not restored): 10 µg/kg (cumulative dose = 30 µg/kg) administered after 15 minutes.
- Monitoring: Continuous Holter electrocardiogram (ECG) monitoring was initiated before the first infusion and continued for 24 hours.[\[2\]](#)
- Exclusion Criteria for Subsequent Boluses: Administration of subsequent boluses was halted if the patient's sinus rhythm was restored, or if bradycardia, QT prolongation > 500 ms, or evidence of proarrhythmia was observed.[\[2\]](#)
- Primary Endpoint: Restoration of sinus rhythm within 24 hours of the initial bolus.[\[2\]](#)

Preclinical Protocol: Whole-Cell Patch-Clamp Study

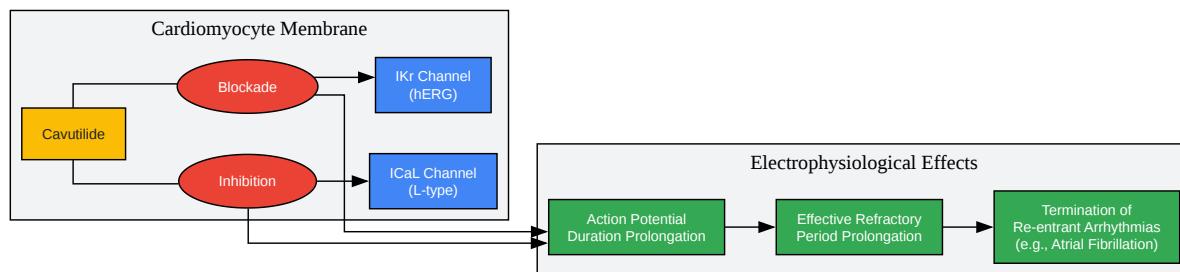
This in vitro study characterized the inhibition of hERG K⁺ channels by **Cavutilide**.[\[5\]](#)

- Cell Line: CHO-K1 cells expressing hERG channels.[\[5\]](#)
- Technique: Whole-cell patch-clamp technique.[\[5\]](#)
- Objective: To determine the IC50 of **Cavutilide** for hERG channel inhibition and to study the state-dependent binding of the drug to the channel.[\[5\]](#)
- Key Findings:
 - **Cavutilide** demonstrated high-affinity inhibition of the rapid delayed rectifier potassium current (IKr) carried by hERG channels, with an IC50 of 12.8 nM.[\[5\]](#)
 - **Cavutilide** binds to open and inactivated hERG channels but not to resting channels, indicating a depolarization-dependent action.[\[5\]](#)
 - The inhibition of IKr by **Cavutilide** is frequency-dependent, with a stronger effect at higher stimulation frequencies.[\[5\]](#)

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cavutilide

Cavutilide exerts its antiarrhythmic effect primarily by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade prolongs the cardiac action potential duration and the effective refractory period of cardiomyocytes, thereby terminating re-entrant arrhythmias like atrial fibrillation. Additionally, **Cavutilide** inhibits the L-type calcium current ($ICaL$).^[1]

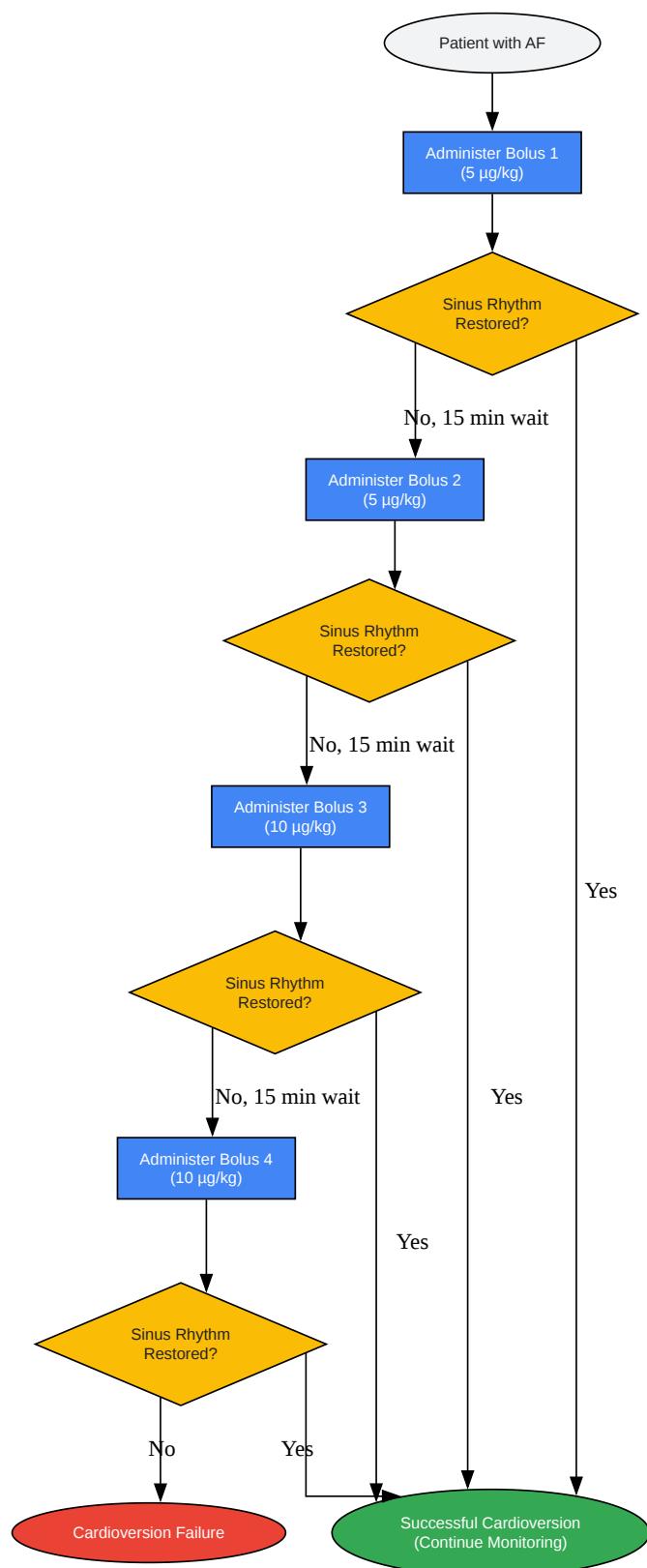


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Caption: Mechanism of action of **Cavutilide** on cardiac ion channels.

Experimental Workflow: Clinical Trial of Intravenous Cavutilide

The following diagram illustrates the workflow of the clinical trial protocol for administering intravenous **Cavutilide**.

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Caption: Dosing and evaluation workflow for **Cavutilide** administration.

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References

- 1. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class III Antiarrhythmic Drug Cavutilide Does Not Increase the Susceptibility of the Ventricles to Phenylephrine-Induced Tachyarrhythmias Due to the Direct Dependence of the Effect on the Frequency of Myocardial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New developments in atrial antiarrhythmic drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of hERG K⁺ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cavutilide (Refralon) for pharmacological cardioversion of early recurrence atrial fibrillation and flutter in blanking period after pulmonary veins isolation | Zelberg | Eurasian heart journal [heartj.asia]
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